molecular formula C7H8ClNO2S B1593470 (4-Chlorophenyl)methanesulfonamide CAS No. 71799-35-4

(4-Chlorophenyl)methanesulfonamide

Cat. No.: B1593470
CAS No.: 71799-35-4
M. Wt: 205.66 g/mol
InChI Key: FFGCRXVYUSRRQO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCRXVYUSRRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342358
Record name (4-Chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71799-35-4
Record name (4-Chlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance Within Sulfonamide Chemistry and Medicinal Applications

The importance of N-(4-Chlorophenyl)methanesulfonamide is best understood by examining the roles of its constituent parts in the broader context of medicinal and synthetic chemistry. The sulfonamide group is a cornerstone of drug discovery, having been integral to the development of the first commercially available antibacterial agents, known as sulfa drugs. rsc.org This functional group is a common structural motif found in a multitude of synthetic medicinal compounds and lead compounds explored in various fields of medicinal chemistry. nih.gov

Sulfonamides are recognized as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. researchgate.netresearchgate.net Molecules containing the sulfonamide group have been developed to treat a variety of conditions, demonstrating activities such as:

Antibacterial researchgate.net

Antiviral nih.gov

Antifungal researchgate.net

Anti-inflammatory scielo.br

Anticancer scielo.br

Urease inhibition scielo.br

Herbicidal researchgate.net

The second key component is the 4-chlorophenyl group. The inclusion of halogen atoms, particularly chlorine, is a well-established strategy in drug design. nih.gov Introducing chlorine onto an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity (fat solubility), metabolic stability, and ability to bind to target proteins. nih.gov The 4-chlorophenyl group itself is present in numerous bioactive molecules, and its incorporation is often a key step in optimizing a compound's efficacy and pharmacokinetic profile. nih.govmdpi.comnih.gov

Consequently, N-(4-Chlorophenyl)methanesulfonamide represents the convergence of these two important chemical motifs. It provides a scaffold for researchers to synthesize novel derivatives that combine the proven biological relevance of the sulfonamide core with the modulating effects of the chloro-substituent. For instance, related structures incorporating the (4-chlorophenyl)sulfonyl moiety have been synthesized and investigated for their potential as urease inhibitors and antibacterial agents. scielo.br Similarly, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been studied for their antiviral activity against the tobacco mosaic virus. nih.govresearchgate.net

Overview of the Chemical Class and Its Research Prominence

Established Synthetic Pathways to N-(4-Chlorophenyl)methanesulfonamide

The primary and most common method for synthesizing N-aryl sulfonamides, including the title compound, involves the reaction of an appropriate sulfonyl chloride with an amine. nih.gov In the case of N-(4-Chlorophenyl)methanesulfonamide, this is typically achieved by reacting methanesulfonyl chloride with 4-chloroaniline. This reaction is often carried out in a suitable solvent and may employ a base to neutralize the hydrochloric acid byproduct.

A general representation of this synthesis is as follows: CH₃SO₂Cl + ClC₆H₄NH₂ → CH₃SO₂NHC₆H₄Cl + HCl

Alternative approaches include the reaction of an amine with sulfonic acids or their sodium salts, which can be facilitated by microwave irradiation to achieve good yields and functional group tolerance. organic-chemistry.org Another innovative, one-step method involves the reductive coupling of nitroarenes with sodium arylsulfinates in the presence of a palladium catalyst. rsc.org For instance, 4-chloronitrobenzene can be converted to N-(4-chlorophenyl)acetamide, showcasing a related transformation. researchgate.net

Strategies for Functionalization and Derivatization

The N-(4-Chlorophenyl)methanesulfonamide scaffold offers multiple sites for chemical modification, including the halogenated phenyl ring, the sulfonamide nitrogen, and the methyl group. These sites allow for a variety of transformations to generate a diverse library of derivatives.

Substitution Reactions on the Halogenated Phenyl Ring

The chlorine atom on the phenyl ring is a key functional handle for various substitution reactions. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a range of nucleophiles, displacing the chloride. This is particularly effective when the ring is further activated by electron-withdrawing groups.

Additionally, the chloro-substituent facilitates participation in cross-coupling reactions, as detailed in section 2.2.3.

Oxidation and Reduction of the Sulfonamide Moiety

The sulfonamide group itself can undergo chemical transformations. While the sulfur atom is in its highest oxidation state (VI), the nitrogen and the adjacent aromatic ring can be subjected to various redox reactions.

Reduction: The electrochemical reduction of arylsulfonamides has been studied, providing a method for cleaving the N-S bond. acs.org Chemical reduction methods can also be employed. For example, nitro-substituted arylsulfonamides can be reduced to the corresponding amino derivatives. A method for the reductive coupling of nitroarenes with sodium arylsulfinates has been developed using a Pd/C catalyst. rsc.org

Oxidation: While the sulfonamide sulfur is not readily oxidized further, oxidative conditions can affect other parts of the molecule. For instance, N-hydroxy arylamines, which can be precursors or metabolites of arylamines, can undergo non-enzymatic oxidation, leading to reactive species. nih.gov

Carbon-Carbon Bond Formation via Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The chlorine atom on the phenyl ring of N-(4-Chlorophenyl)methanesulfonamide makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org N-(4-Chlorophenyl)methanesulfonamide can react with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield N-(4-alkynylphenyl)methanesulfonamides. wikipedia.orgyoutube.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl, which means that while chloro-substituted substrates can be used, iodo- or bromo-analogs are often more reactive. wikipedia.orgyoutube.com For instance, the Sonogashira coupling of ynamides with aryl iodides has been successfully demonstrated. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction pairs an organoboron compound (typically a boronic acid or ester) with an aryl halide. libretexts.orgyoutube.com N-(4-Chlorophenyl)methanesulfonamide can be coupled with various aryl or vinyl boronic acids to produce biaryl or styrenyl derivatives. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.orgyoutube.com Research has explored optimal conditions for the Suzuki-Miyaura coupling of related chloroarenes, such as 4-chloroanisole. researchgate.netresearchgate.net A three-component synthesis of sulfonamides has been developed using sulfuric chloride as a linchpin in a palladium-catalyzed Suzuki–Miyaura coupling. nih.gov

Table 1: Examples of Coupling Reactions with N-(Aryl)sulfonamide Derivatives

Coupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
SonogashiraAryl or Vinyl HalideTerminal AlkynePalladium catalyst, Copper co-catalyst, BaseAryl- or Vinyl-substituted Alkyne wikipedia.orgyoutube.com
Suzuki-MiyauraAryl or Vinyl Halide/TriflateOrganoboron CompoundPalladium catalyst, BaseBiaryl or Conjugated Alkene libretexts.orgyoutube.com
Sonogashira (Ynamides)Aryl or Vinyl IodideYnamideNot specifiedUrethane- or Sulfonamide-terminated Acetylenic Systems nih.gov
Suzuki-Miyaura (Three-component)In situ generated Sulfamoyl ChlorideBoronic AcidPalladium catalystDiverse Sulfonamides nih.gov

Condensation Reactions for Heterocyclic Scaffolds

The sulfonamide nitrogen and the aromatic ring can participate in condensation reactions to form various heterocyclic structures. These reactions are valuable for creating complex molecules with potential biological activities.

For example, derivatives of N-(4-Chlorophenyl)methanesulfonamide can be used as precursors for the synthesis of 1,3,4-thiadiazole (B1197879) sulfonamides. nih.gov In a multi-step synthesis starting from 4-chlorobenzoic acid, a key intermediate is formed which is then converted to a sulfonyl chloride and reacted with amines to yield the final thiadiazole sulfonamide derivatives. nih.gov Similarly, other heterocyclic systems like triazoles and oxadiazoles (B1248032) can be synthesized from precursors containing the 4-chlorophenyl moiety. nih.gov The synthesis of various heterocycles, including pyrazoles, imidazoles, oxazoles, and thiazoles, often involves condensation steps. youtube.com

Introduction of Specific Functional Groups (e.g., Glycidyl (B131873) Fragments, Schiff Bases)

Specific functional groups can be introduced to the N-(4-Chlorophenyl)methanesulfonamide core to fine-tune its properties or to prepare it for further reactions.

Schiff Bases: The amino group of a derivative, such as 4-amino-N-(4-chlorophenyl)methanesulfonamide (which would require reduction of a nitro precursor or amination of the starting material), can be condensed with aldehydes or ketones to form Schiff bases (imines). semanticscholar.orgnih.govresearchgate.netresearchgate.net These Schiff bases are versatile intermediates and have been synthesized from various sulfonamide derivatives. nih.govresearchgate.net

Glycidyl Fragments: While direct introduction of a glycidyl fragment to N-(4-Chlorophenyl)methanesulfonamide is not explicitly detailed in the provided context, the N-H bond of the sulfonamide is nucleophilic and could potentially react with epichlorohydrin (B41342) or a similar reagent to introduce a glycidyl group. Such reactions are common for introducing epoxide functionalities.

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of N-(4-Chlorophenyl)methanesulfonamide derivatives hinges on the use of modern catalytic systems and carefully optimized reaction conditions. These approaches aim to overcome common challenges in sulfonamide chemistry, such as low reactivity and the formation of unwanted byproducts.

Phase-Transfer Catalysis in Derivative Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for the synthesis of N-substituted sulfonamides. ptfarm.plslideshare.net This technique facilitates the reaction between reactants located in two immiscible phases, typically a solid or aqueous phase containing an inorganic base and an organic phase containing the sulfonamide substrate. ptfarm.plslideshare.net The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated sulfonamide anion from the inorganic/aqueous phase to the organic phase, where it can react with an alkylating agent. slideshare.netgoogle.com

The primary advantages of using PTC in the synthesis of N-(4-Chlorophenyl)methanesulfonamide derivatives, such as in N-alkylation reactions, include:

Use of Milder and Inexpensive Bases: PTC allows for the use of simple and safe inorganic bases like potassium carbonate or even aqueous sodium hydroxide, eliminating the need for hazardous and costly reagents such as sodium hydride. ptfarm.pl

Improved Reaction Rates and Yields: By facilitating the transport of the reactive anion, PTC significantly accelerates reaction rates and often leads to higher product yields. numberanalytics.com

Enhanced Selectivity: PTC conditions can be fine-tuned to achieve high selectivity, minimizing the formation of byproducts. google.com

Greener Chemistry: The methodology often allows for the use of more benign solvents or even solvent-free conditions, contributing to a more sustainable synthetic process. ptfarm.plresearchgate.net

For instance, the N-alkylation of various amides and sulfonamides has been successfully performed under PTC conditions, demonstrating the broad applicability of this technique. researchgate.netthieme-connect.com The choice of catalyst is crucial; quaternary ammonium salts are common, but other catalysts like crown ethers can also be employed. numberanalytics.com The process is particularly valuable for reactions like N-alkylation, which is a key step in diversifying the derivatives of (4-Chlorophenyl)methanesulfonamide. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of sulfonamide derivatives is critically dependent on the careful selection of reaction parameters such as the solvent, base, and temperature. Research has shown that systematic screening of these conditions can lead to significant improvements in reaction outcomes.

A study on the synthesis of related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated the profound impact of solvent and base selection. thieme-connect.com As shown in the table below, acetonitrile (B52724) was identified as the ideal solvent, affording the best yield compared to dichloromethane (B109758) and acetone. Furthermore, the use of triethylamine (B128534) as an organic base resulted in a significant improvement in yield over pyridine (B92270). thieme-connect.com

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis. thieme-connect.com
EntrySolventBaseYield (%)
1AcetonitrileTriethylamine85
2DichloromethaneTriethylamine72
3AcetoneTriethylamine65
4AcetonitrilePyridine75

Similarly, in a separate study focused on a monosulfonylation reaction, a detailed screening process was undertaken to move away from using pyridine as both a solvent and a base. The results highlighted that dichloromethane (DCM) as a solvent and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, in the presence of a DMAP catalyst, provided a superior yield and product-to-byproduct ratio.

Table 2: Screening of Solvents and Bases for Monosulfonylation.
EntrySolventBaseYield (%)
1DCMPyridine58
2DMFPyridine35
3DioxanePyridine41
4DCMEt3N65
5DCMDBU88

These examples underscore the necessity of empirical optimization to develop robust and efficient synthetic protocols for sulfonamide derivatives. The principles are directly applicable to the synthesis of derivatives of this compound, where controlling selectivity and maximizing yield are paramount.

Scalability Considerations for Research and Potential Industrial Applications

The transition of a synthetic route from laboratory-scale research to potential industrial application presents significant challenges, including heat and mass transfer limitations, safety, and cost-effectiveness. rsc.org For the synthesis of this compound and its derivatives, scalability is a key consideration.

Phase-transfer catalysis is inherently scalable and is widely used in industrial processes. numberanalytics.comacs.org Its advantages, such as avoiding expensive or hazardous reagents and often increasing yield and selectivity, contribute to lower costs and higher performance on a large scale. ptfarm.pl

A critical development in scaling up reactions like N-alkylation under PTC is the move from traditional batch reactors to continuous flow systems. rsc.org A continuous flow approach offers several benefits:

Improved Safety: It circumvents the heat and mass transfer issues often encountered in large batch reactors, leading to a safer process. rsc.org

Higher Product Quality: Continuous processes can yield products of higher purity. rsc.org

Integrated Separation: Flow systems can be designed with integrated separation modules (e.g., gravity or membrane separators), streamlining the entire production process. rsc.org

Small Footprint: Continuous reactors typically have a much smaller physical footprint than equivalent batch reactors. rsc.org

Research into the scale-up of N-alkylation using PTC in a continuous flow setup has demonstrated the successful transfer of technology from batch to a more efficient, automated system, achieving high conversions (>99%) and purities (>90%). rsc.org Such advancements are crucial for the potential industrial production of N-(4-Chlorophenyl)methanesulfonamide derivatives, ensuring an efficient, safe, and cost-effective manufacturing process. rsc.orgacs.org

Structure Activity Relationship Sar and Molecular Interaction Studies of N 4 Chlorophenyl Methanesulfonamide Analogs

Role of the Sulfonamide Group in Molecular Recognition

The sulfonamide group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone in the design of numerous therapeutic agents. wikipedia.orgnih.gov Its ability to engage in crucial molecular interactions, particularly hydrogen bonding, underpins its significance in biological systems.

Hydrogen Bonding Interactions with Biological Targets

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. nih.gov This dual character allows sulfonamides to form strong and directional interactions with a variety of biological targets, such as proteins and enzymes. nih.govnih.gov

Recent studies have highlighted that sulfonamides can form hydrogen bonds not only with traditional polar groups but also with aromatic rings through NH-π interactions. nih.gov This interaction involves the hydrogen atom of the sulfonamide's amine group and the electron-rich π-system of an aromatic ring, contributing to the stabilization of ligand-receptor complexes. nih.gov

The ability of the sulfonamide group to participate in these hydrogen bonding networks is critical for the molecular recognition process. lawdata.com.tw The specific geometry and strength of these bonds are often key determinants of a compound's biological activity. nih.gov For instance, in many sulfonamide-based drugs, the hydrogen bonding interactions with the target protein are essential for their inhibitory action. nih.gov

Interaction TypeDonor/AcceptorInteracting PartnerSignificance
Hydrogen BondN-H (donor)Carbonyl oxygen, hydroxyl groups, etc. in proteinsAnchors the ligand in the binding site
Hydrogen BondS=O (acceptor)Amine, hydroxyl groups in proteinsOrients the ligand for optimal binding
NH-π InteractionN-H (donor)Aromatic rings (e.g., Phenylalanine, Tyrosine) in proteinsContributes to binding affinity and specificity

Influence of Halogen Substitution on Biological Activity

The introduction of halogen atoms, such as chlorine, into a molecule can significantly modulate its physical, chemical, and biological properties. In the context of N-(4-Chlorophenyl)methanesulfonamide, the chlorine atom on the phenyl ring plays a multifaceted role in its interaction with biological targets.

Halogen Bonding Contributions to Molecular Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). mdpi.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov When a halogen is attached to an electron-withdrawing group, such as a phenyl ring, its ability to form stronger halogen bonds is enhanced. ijres.org

Hydrophobic Interactions mediated by the Chlorophenyl Moiety

The chlorophenyl group of N-(4-Chlorophenyl)methanesulfonamide also contributes to its biological activity through hydrophobic interactions. rsc.org Hydrophobic interactions are a major driving force in the binding of ligands to proteins, where nonpolar parts of the ligand associate with nonpolar regions of the protein to minimize their contact with water. nih.govnih.gov

Interaction TypeContributing MoietyInteracting PartnerEffect on Biological Activity
Halogen BondChlorine atomOxygen, Nitrogen atoms in targetEnhances binding affinity and selectivity
Hydrophobic InteractionChlorophenyl ringHydrophobic amino acid residues in targetStabilizes the ligand-protein complex

Conformational Analysis and Stereochemical Implications

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. The relative orientation of different parts of the N-(4-Chlorophenyl)methanesulfonamide molecule, as defined by its dihedral and torsion angles, dictates how it can fit into and interact with a biological target.

Dihedral Angles and Torsion Angles in Molecular Structures

Dihedral angles, also known as torsion angles, describe the rotation around a chemical bond. proteinstructures.comgonzaga.edu In N-(4-Chlorophenyl)methanesulfonamide, key dihedral angles include those defining the orientation of the chlorophenyl ring relative to the sulfonamide group and the conformation of the methanesulfonyl group.

Computational and experimental studies, such as X-ray crystallography, can provide insights into the preferred conformations and the energy barriers between them. mdpi.comnih.gov Understanding the accessible conformations of N-(4-Chlorophenyl)methanesulfonamide is essential for predicting its binding mode to a target and for designing analogs with improved activity. nih.gov The flexibility or rigidity of the molecule, as determined by its torsional landscape, can impact its ability to adopt the optimal conformation for binding. researchgate.net

Torsion Angle DefinitionAtoms InvolvedSignificance
Phenyl-Nitrogen RotationC(aryl)-C(aryl)-N-SOrients the chlorophenyl ring relative to the sulfonamide group.
Sulfonamide-Nitrogen RotationC(aryl)-N-S-C(methyl)Influences the spatial arrangement of the methanesulfonyl group.

Intra- and Intermolecular Interactions (e.g., C-H...O, C-H...π, π-π Stacking)

The three-dimensional architecture and crystal packing of sulfonamide derivatives are significantly influenced by a variety of non-covalent interactions. While a specific crystal structure for (4-Chlorophenyl)methanesulfonamide is not publicly available, analysis of closely related compounds and general principles of molecular interactions in sulfonamides and chlorophenyl-containing molecules allow for a detailed discussion of the likely forces at play.

Key intermolecular interactions that are expected to be prominent in the crystal lattice of this compound and its analogs include:

N-H···O Hydrogen Bonds: This is a classic and strong interaction in sulfonamides. The sulfonamide nitrogen atom acts as a hydrogen bond donor (N-H), while the sulfonyl oxygen atoms (O=S=O) serve as potent hydrogen bond acceptors. These interactions are crucial in forming robust supramolecular synthons, often leading to the formation of dimers or extended chains within the crystal structure. For instance, in the crystal structure of N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, molecules are linked through pairs of N—H···O hydrogen bonds, resulting in centrosymmetric cyclic dimers researchgate.net.

π-π Stacking: The presence of the 4-chlorophenyl ring facilitates π-π stacking interactions between adjacent aromatic rings. The nature of these interactions (e.g., face-to-face, offset face-to-face, or edge-to-face) depends on the specific geometry and electronic properties of the interacting rings. The chlorine substituent, being electron-withdrawing, can influence the quadrupole moment of the aromatic ring and thus modulate the strength and geometry of these stacking interactions.

C-H···π Interactions: The aromatic ring can also act as a π-acceptor for hydrogen atoms from neighboring molecules, forming C-H···π interactions. These are important for stabilizing the packing of aromatic compounds in the solid state.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···N), where the chlorine atom acts as an electrophilic "σ-hole" donor to a nucleophilic atom. This type of interaction is increasingly recognized as a significant force in crystal engineering and molecular recognition.

Correlation of Structural Modifications with Observed Biological Efficacy

The biological activity of N-(4-Chlorophenyl)methanesulfonamide analogs can be significantly altered by making specific structural modifications. By analyzing the effects of these changes, a structure-activity relationship (SAR) can be established, providing valuable insights for the design of more potent and selective compounds. The following discussion is based on findings from studies on various N-aryl sulfonamide derivatives with demonstrated biological activities, particularly in the context of anticancer research.

The general structure of an N-aryl methanesulfonamide (B31651) can be divided into three key regions for modification: the N-aryl ring , the sulfonamide linker , and the methane group .

Modifications on the N-Aryl Ring:

The nature and position of substituents on the phenyl ring are critical determinants of biological activity.

Halogen Substitution: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in many biologically active molecules. Its electron-withdrawing nature and size can influence binding affinity and metabolic stability. Replacing chlorine with other halogens (e.g., fluorine, bromine) or introducing additional halogen substituents can modulate the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of N-substituted 3,5-diarylidenepiperidin-4-ones, the 3,5-bis(4-bromobenzylidene) analog showed potent antiproliferative activity sigmaaldrich.com.

Modifications to the Sulfonamide Linker:

The sulfonamide group (-SO₂NH-) is a key structural feature.

Modifications to the Methane Group:

While the primary focus is often on the N-aryl and sulfonamide portions, modifications to the alkyl group attached to the sulfonyl moiety can also be explored.

Chain Length and Branching: Replacing the methyl group with larger alkyl or aryl groups can impact lipophilicity and steric interactions within the binding pocket of a target protein.

The following table summarizes the anticancer activity of some N-aryl sulfonamide analogs, illustrating the impact of structural modifications on their efficacy.

Compound IDN-Aryl GroupOther ModificationsCancer Cell LineIC₅₀ (µM)Reference
1 4-ChlorophenylN-acetyl-S-(p-chlorophenylcarbamoyl)cysteineHuman Melanoma (SK-MEL-5)12.5 uni.lu
2 4-ChlorophenylN-acetyl-S-(p-chlorophenylcarbamoyl)cysteine analogHuman Melanoma (SK-MEL-28)15.2 uni.lu
3 4-Bromophenyl3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneFull Panel (MG-MID)0.35 sigmaaldrich.com
4 3-Trifluoromethylphenyl1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chlorideHuman Liver (HepG2)29.39 nih.gov
5 3-Trifluoromethylphenyl1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chlorideHuman Liver (HepG2)22.18 nih.gov

Interactive Data Table of Anticancer Activity

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Computational and Theoretical Chemistry Approaches in N 4 Chlorophenyl Methanesulfonamide Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the intrinsic properties of N-(4-Chlorophenyl)methanesulfonamide. These methods allow for the detailed examination of its molecular structure, vibrational modes, electronic characteristics, and reactivity.

Geometry Optimization (e.g., DFT, Hartree-Fock, MP2)

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For N-(4-Chlorophenyl)methanesulfonamide, various theoretical methods can be employed to achieve this.

Density Functional Theory (DFT) , particularly with the B3LYP functional and a 6-31G(d,p) basis set, is a widely used and reliable method for geometry optimization of organic molecules. researchgate.netresearchgate.net It balances computational cost with accuracy by approximating the electron correlation energy.

Hartree-Fock (HF) theory is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less demanding than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. mpg.de

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, generally leading to more accurate geometrical parameters compared to HF. mpg.de

Table 1: Representative Optimized Geometrical Parameters of a Sulfonamide Derivative (Calculated)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.68
S=O (sym)1.46
S=O (asym)1.45
C-S1.74
N-C (phenyl)1.42
C-Cl1.75
O=S=O120.5
C-S-N105.0
S-N-C123.1
C-S-N-C

Note: The data in this table is representative of typical sulfonamide structures as specific optimized geometry data for (4-Chlorophenyl)methanesulfonamide from multiple methods is not available in published literature. The values are based on findings for similar thiophene (B33073) sulfonamide derivatives. nih.gov

Vibrational Frequency Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. scispace.comq-chem.com Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions. Following geometry optimization, a vibrational frequency analysis is typically performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. nih.gov

For N-(4-Chlorophenyl)methanesulfonamide, key vibrational modes include the symmetric and asymmetric stretching of the SO2 group, the S-N stretching, and various vibrations of the phenyl ring and methyl group. Theoretical calculations at the DFT level, such as B3LYP with a 6-311++G(d,p) basis set, can predict these frequencies with good accuracy, although scaling factors are often applied to better match experimental data. nih.gov

Table 2: Calculated and Experimental Vibrational Frequencies for N-(4-chlorophenyl)acetamide, a Structurally Related Compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
N-H Stretch32913496Stretching vibration of the N-H bond.
C=O Stretch1940-Stretching of the carbonyl group.
N-H Bend1602-Bending vibration of the N-H bond.
C=C Stretch (Aromatic)1579-Stretching vibrations of the phenyl ring.
S-N Stretch-931Stretching of the sulfur-nitrogen bond.
C-S Stretch777, 735742Stretching of the carbon-sulfur bond.

Note: Direct experimental and fully assigned computational vibrational data for this compound is limited. The data presented is for N-(4-chlorophenyl)acetamide and a sulfonamide tryptophan derivative to illustrate the types of vibrations and the comparison between experimental and calculated values. wavefun.comspectrabase.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. growingscience.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. growingscience.com For N-(4-Chlorophenyl)methanesulfonamide, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In many sulfonamides, the HOMO is localized on the phenyl ring and the nitrogen atom, while the LUMO is often distributed over the sulfonyl group and the phenyl ring. openmx-square.org

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Sulfonamide

ParameterEnergy (eV)
E(HOMO)-5.74
E(LUMO)-3.19
HOMO-LUMO Gap (ΔE)2.55

Atomic Charge Distribution Studies

The distribution of electron density within a molecule is described by atomic charges, which can be calculated using various population analysis methods. Understanding the atomic charges is essential for interpreting intermolecular interactions and predicting reactive sites.

Mulliken population analysis is a common method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) approach. researchgate.netq-chem.com However, it is known to be highly dependent on the basis set used.

Natural Bond Orbital (NBO) analysis provides a more robust method for determining atomic charges. acadpubl.euyoutube.com NBO analysis is based on transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of a molecule, including lone pairs and bonds. This method often provides a more chemically meaningful charge distribution. In N-(4-Chlorophenyl)methanesulfonamide, the nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, while the sulfur and adjacent carbon atoms will likely have positive charges.

Table 4: Calculated Mulliken Atomic Charges for Key Atoms in 5-chlorouracil (B11105) (a molecule with similar atoms)

AtomAtomic Charge (a.u.)
C1+0.332236
N2-0.406186
C3-0.088012
C4+0.317438
C5-0.457703
Cl-0.027063
O10-0.333142
O11-0.269039

Proton Affinity Calculations for Nitrogen Atoms

Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. nist.gov Calculating the proton affinity of the nitrogen atoms in N-(4-Chlorophenyl)methanesulfonamide can provide insights into their relative basicity and the most likely site of protonation.

Theoretical calculations, often using DFT methods, can accurately predict proton affinities. The proton affinity is typically calculated as the difference in the total energies of the protonated and unprotonated species. For N-(4-Chlorophenyl)methanesulfonamide, there are two nitrogen atoms that could potentially be protonated: the sulfonamide nitrogen and the aniline-like nitrogen. The calculated proton affinities would reveal which of these sites is more basic. Generally, the basicity of the aniline (B41778) nitrogen is influenced by the electronic effects of the substituents on the phenyl ring.

While specific proton affinity calculations for N-(4-Chlorophenyl)methanesulfonamide are not readily found, studies on substituted anilines and other sulfonamides can provide a framework for understanding the expected results. nih.gov

Molecular Modeling and Docking Simulations for Mechanism Elucidation

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between a small molecule like N-(4-Chlorophenyl)methanesulfonamide and a biological target, such as an enzyme. peerj.comacs.orgnih.gov These methods are crucial for elucidating the mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmdpi.com This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. For N-(4-Chlorophenyl)methanesulfonamide, docking studies can identify the key amino acid residues in the active site of a target enzyme that interact with the molecule through hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are fundamental to the molecule's biological activity.

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. peerj.comresearchgate.net Starting from the docked conformation, MD simulations solve Newton's equations of motion for all the atoms in the system, allowing for the observation of the stability of the binding mode, the flexibility of the protein and ligand, and the detailed changes in intermolecular interactions. For N-(4-Chlorophenyl)methanesulfonamide, MD simulations can reveal how the molecule induces conformational changes in the target enzyme and can help to validate the binding mode predicted by docking. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

Through the combination of molecular docking and MD simulations, a detailed hypothesis for the mechanism of action of N-(4-Chlorophenyl)methanesulfonamide can be formulated, guiding further experimental validation and the design of new, more potent analogs. nih.gov

Prediction of Ligand-Target Binding Affinities

One of the most critical applications of computational chemistry in drug discovery is the prediction of binding affinity between a small molecule (ligand) and a biological target, typically a protein or enzyme. arxiv.org This process allows for the rapid screening of virtual compound libraries, prioritizing molecules that are most likely to exhibit the desired biological activity. Methods such as molecular docking, free energy calculations, and machine learning models are employed to estimate the strength of this interaction, often expressed as a binding affinity value (e.g., Ki, Kd, or IC50) or a docking score. arxiv.orgnih.gov

Graph neural networks and other deep learning architectures have emerged as particularly powerful tools, capable of learning from vast datasets of known protein-ligand interactions to predict affinities for new pairs with increasing accuracy. arxiv.orgplos.org These models can achieve high performance, with some reporting a root mean squared error (RMSE) of 1.126 and a Pearson correlation coefficient of 0.861 on benchmark datasets like CASF-2016. plos.org

While specific binding affinity studies for N-(4-Chlorophenyl)methanesulfonamide are not prominently documented in the reviewed literature, research on closely related fragments provides a compelling illustration of the approach. For instance, a detailed investigation was conducted on the binding of 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI), which shares the 4-chlorophenyl moiety, to the enzyme Cytochrome P450 2B4. nih.gov This study highlights the ability of computational models to rationalize and predict differences in affinity between structurally similar isomers. The 4-isomer (4-CPI) was found to bind with a higher affinity than the 1-isomer (1-CPI), a difference that computational analysis can explain through specific molecular interactions. nih.gov

Table 1: Binding Affinities of Chlorophenyl-imidazole Isomers with Cytochrome P450 2B4

Compound Target Enzyme Binding Affinity (KS)
4-(4-chlorophenyl)imidazole (4-CPI) Cytochrome P450 2B4 0.043 µM
1-(4-chlorophenyl)imidazole (1-CPI) Cytochrome P450 2B4 0.125 µM

Data sourced from a study on P450 2B4, illustrating how subtle structural changes, predictable by computational models, affect binding affinity. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Active Site Interactions)

Beyond predicting whether a compound will bind, computational methods can reveal how it binds, elucidating the molecular mechanism of action at the atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations generate detailed three-dimensional models of the ligand-target complex, identifying the key interactions that stabilize the bound state. nih.gov These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The study of 1-(4-chlorophenyl)imidazole (1-CPI) binding to Cytochrome P450 2B4 serves as an excellent case study. nih.gov Computational analysis of the crystal structure of the complex revealed a remarkable degree of plasticity in the enzyme's active site. The binding of 1-CPI induced significant conformational changes compared to the binding of its isomer, 4-CPI. Specifically, two key amino acid residues, Phe-206 and Phe-297, were shown to exchange positions. nih.gov This rearrangement, along with the repositioning of another residue, Glu-301, resulted in a substantial reshaping and expansion of the active site volume from 200 ų in the 4-CPI complex to 280 ų in the 1-CPI complex. nih.gov

These computational insights led to a testable hypothesis: that mutating one of the rearranged residues (Phe-206) would affect the binding of 1-CPI but not 4-CPI. Subsequent experimental work confirmed this prediction, validating the accuracy of the computational model and demonstrating the power of these approaches to unravel complex molecular mechanisms. nih.gov

Table 2: Key Active Site Rearrangements in Cytochrome P450 2B4 upon Ligand Binding

Feature 4-CPI Complex 1-CPI Complex
Active Site Volume 200 ų 280 ų
Phe-206 Position Distal from ligand Ligand-contact residue
Phe-297 Position Ligand-contact residue Displaced by Phe-206
Glu-301 Orientation Forms hydrogen bond with ligand Flips away from active site

Summary of computational findings from the crystal structure analysis of a related chlorophenyl compound, highlighting the detailed mechanistic insights available through theoretical approaches. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry also offers powerful methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of atoms within a molecule.

Theoretical Electronic Spectra

Theoretical electronic spectra, such as UV-Visible absorption spectra, can be simulated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations predict the energies of electronic transitions, which correspond to the absorption wavelengths (λmax), and their intensities. libretexts.org This allows researchers to understand the nature of the transitions, for example, whether they are π→π* or n→π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms like N-(4-Chlorophenyl)methanesulfonamide. libretexts.org

While a specific theoretical electronic spectrum for N-(4-Chlorophenyl)methanesulfonamide was not found in the surveyed literature, studies on analogous molecules demonstrate the high accuracy of modern computational techniques. For example, a combined experimental and computational investigation of chlorinated harmine (B1663883) derivatives showed that polarizable embedding DFT and coupled cluster response theory methods could successfully model their solvent-dependent one- and two-photon absorption spectra. rsc.org This success in related chlorinated aromatic systems indicates that a reliable theoretical spectrum for N-(4-Chlorophenyl)methanesulfonamide could be readily generated, providing insight into its electronic structure. rsc.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a mature field within computational chemistry. These calculations are typically performed using DFT, which can provide highly accurate predictions of ¹H and ¹³C chemical shifts, aiding in the structural elucidation of newly synthesized compounds.

The accuracy of these predictions has been significantly enhanced by the advent of machine learning and the consideration of molecular dynamics.

Accuracy of Modern Predictors : Machine learning models trained on vast spectral databases can predict chemical shifts with high accuracy. Recent models report mean absolute errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts across large and diverse datasets. arxiv.org Studies evaluating various predictors have found that median prediction errors can be well below 0.1 ppm. nih.gov

Influence of Conformational Dynamics : For flexible molecules, predictions based on a single, static conformation can be insufficient. Advanced protocols incorporate molecular dynamics (MD) simulations to sample a wide range of molecular conformations. biorxiv.org Averaging the predicted chemical shifts over this conformational ensemble leads to a more accurate representation of the shifts observed in solution. This approach has been shown to dramatically improve prediction accuracy, with one study on a protein noting an increase in the correlation coefficient between experimental and predicted Cα shifts from 0.78 (for a single structure) to 0.94 (when averaged over MD snapshots). biorxiv.org

Table 3: Accuracy of Computational NMR Chemical Shift Predictions

Prediction Method Metric ¹H Shifts ¹³C Shifts
Machine Learning Model Mean Absolute Error (MAE) 0.165 ppm 2.05 ppm
QM/MM (Single Conformation) Correlation (r) - 0.78
QM/MM (Averaged over MD) Correlation (r) - 0.94

Data compiled from studies on general machine learning models and specific QM/MM calculations on biomolecules, showcasing the high accuracy of modern prediction techniques. arxiv.orgbiorxiv.org

Advanced Characterization Techniques for N 4 Chlorophenyl Methanesulfonamide Research

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(4-Chlorophenyl)methanesulfonamide. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups, connectivity, and electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in N-(4-Chlorophenyl)methanesulfonamide. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes for N-(4-Chlorophenyl)methanesulfonamide include the N-H stretch of the sulfonamide group, the asymmetric and symmetric stretches of the S=O bonds, C-N stretching, C-S stretching, and vibrations associated with the substituted benzene (B151609) ring. The strong absorptions from the sulfonyl group (SO2) are particularly diagnostic. For instance, in related sulfonamides, the asymmetric and symmetric SO2 stretching vibrations appear in the ranges of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-Cl stretching frequency is found in the fingerprint region.

Table 1: Characteristic FT-IR Absorption Bands for N-(4-Chlorophenyl)methanesulfonamide Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching>3000
S=O (Sulfonyl)Asymmetric Stretching1370–1335
S=O (Sulfonyl)Symmetric Stretching1180–1160
C=C (Aromatic)Stretching1600–1450
C-ClStretching850-550

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of N-(4-Chlorophenyl)methanesulfonamide, the protons on the 4-chlorophenyl ring typically appear as a set of doublets due to para-substitution. For example, a reported spectrum in deuterated chloroform (B151607) (CDCl₃) shows two doublets for the aromatic protons at approximately δ 7.32 and 7.18 ppm. rsc.org The single proton on the nitrogen (N-H) of the sulfonamide group appears as a broad singlet, with its chemical shift being solvent-dependent; in one study, it was observed at δ 6.88 ppm. rsc.org The methyl (CH₃) group attached to the sulfur atom gives a sharp singlet, typically found upfield around δ 3.01 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. For N-(4-Chlorophenyl)methanesulfonamide, signals are expected for the methyl carbon, the four distinct carbons of the aromatic ring, and the carbon of the methyl group. Reported ¹³C NMR data in CDCl₃ shows peaks at δ 135.2, 131.1, 129.8, 122.2, and 39.5 ppm. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structural assignment.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for N-(4-Chlorophenyl)methanesulfonamide in CDCl₃

Atom TypeMultiplicityChemical Shift (δ, ppm)Assignment
¹H NMR
Aromatic CHDoublet7.32Protons ortho to SO₂NH
Aromatic CHDoublet7.18Protons ortho to Cl
Amide NHBroad Singlet6.88N-H
Methyl CH₃Singlet3.01S-CH₃
¹³C NMR
Aromatic CSinglet135.2C-N
Aromatic CSinglet131.1C-Cl
Aromatic CSinglet129.8CH (ortho to Cl)
Aromatic CSinglet122.2CH (ortho to SO₂NH)
Methyl CSinglet39.5S-CH₃

Data sourced from a study by the Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N-(4-Chlorophenyl)methanesulfonamide (C₇H₈ClNO₂S), the calculated monoisotopic mass is 204.99643 Da. uni.lu In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The presence of chlorine is readily identified by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the C-S bond. Predicted m/z values for common adducts include [M+H]⁺ at 206.00371 and [M+Na]⁺ at 227.98565. uni.lu

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like N-(4-Chlorophenyl)methanesulfonamide exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the chromophores present, namely the 4-chlorophenyl ring and the sulfonamide group. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary band (B-band) around 250-280 nm. For the related compound 4-chlorophenol, characteristic absorption bands are observed at 225 nm and 280 nm, which provides a reference for the expected absorption maxima for N-(4-Chlorophenyl)methanesulfonamide. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution or gas phase, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. biointerfaceresearch.com By growing a suitable single crystal of N-(4-Chlorophenyl)methanesulfonamide, its crystal system, space group, and unit cell dimensions can be determined. mdpi.com This analysis reveals the precise conformation of the molecule and how molecules are packed in the crystal lattice.

For sulfonamides, X-ray studies provide valuable insight into the geometry around the sulfur atom, which is typically tetrahedral. biointerfaceresearch.com The analysis also details intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. In many sulfonamide structures, the N-H group acts as a hydrogen bond donor, and the sulfonyl oxygens act as acceptors, often leading to the formation of chains or dimeric structures in the solid state. researchgate.netresearchgate.net While specific crystallographic data for N-(4-Chlorophenyl)methanesulfonamide is not detailed in the provided search results, studies on analogous compounds like N-(3-Chlorophenyl)methanesulfonamide reveal that molecules pack into chains via N—H⋯O hydrogen bonds. researchgate.net Such interactions are fundamental to understanding the supramolecular architecture. dcu.ie

Table 3: Representative Crystallographic Data for a Related Sulfonamide (N-(3-Chlorophenyl)methanesulfonamide)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.979 (2)
b (Å)7.9230 (16)
c (Å)10.983 (2)
β (°)114.72 (3)
Volume (ų)867.2 (3)
Z (molecules/unit cell)4

This data is for N-(3-Chlorophenyl)methanesulfonamide and serves as an illustrative example of the type of information obtained from X-ray crystallography. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. For sulfonamides like N-(4-chlorophenyl)methanesulfonamide, these interactions are fundamental to their physical properties and biological activity. nih.gov

Detailed crystallographic studies reveal that the primary forces driving the crystal packing in sulfonamides are strong intermolecular hydrogen bonds and π-π interactions. nih.gov In the case of related chlorophenyl compounds, crystal structures are often stabilized by a network of hydrogen bonds. For instance, in N-(4-chlorophenyl)benzenesulfonamide, molecules form chains through hydrogen bonds, creating infinite helical structures. researchgate.net Similar interactions, such as N-H···O and N-H···N hydrogen bonds, link molecules into layers in other related sulfonamide structures. researchgate.net

Weak C-H···O and C-H···π interactions also play a significant role in the formation of the supramolecular architecture. researchgate.netnih.gov Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, has shown that H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O contacts are major contributors to the crystal packing in similar chlorinated organic molecules. nih.gov The geometric parameters of the sulfonamide group itself are generally consistent across different related structures, indicating a stable and predictable local conformation. nih.gov

The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, ultimately determines the final three-dimensional arrangement of N-(4-chlorophenyl)methanesulfonamide molecules in the solid state.

Table 1: Key Intermolecular Interactions in Related Crystal Structures

Interaction TypeDescriptionRole in Crystal Packing
N-H···O/S Hydrogen Bonds Strong, directional interactions between the sulfonamide N-H group and oxygen or sulfur atoms of an adjacent molecule. nih.govresearchgate.netFormation of chains, layers, and helical structures, acting as the primary organizing force. researchgate.net
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of neighboring molecules. nih.govContributes significantly to the stabilization of the crystal lattice. nih.gov
C-H···O/N Interactions Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. researchgate.netLink molecules into chains and contribute to the overall three-dimensional network. researchgate.netnih.gov
C-H···π Interactions Interactions between a C-H bond and the π-system of an aromatic ring. researchgate.netFurther stabilize the crystal packing by connecting molecular chains. researchgate.net
Halogen Bonds (e.g., Cl···O) Noncovalent interactions involving the chlorine atom.Can influence molecular conformation and packing. rsc.org
van der Waals Forces Weak, non-directional forces that contribute to the overall stability of the molecular packing. nih.govStabilize the supramolecular network. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the analysis of N-(4-chlorophenyl)methanesulfonamide, ensuring its chemical purity and monitoring its synthesis. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of N-(4-chlorophenyl)methanesulfonamide absorbs strongly.

Thin-Layer Chromatography (TLC) is another valuable technique, often used for rapid reaction monitoring. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, and the separated spots are visualized under UV light. This allows for a quick assessment of the consumption of starting materials and the formation of the desired product.

For more volatile derivatives or in specific analytical scenarios, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) could be employed. This provides not only separation but also structural information about the components of a mixture.

In the synthesis of related sulfonamides, chromatographic methods are crucial for purification. For example, flash chromatography has been used to isolate products after synthesis. researchgate.net The progress of reactions to synthesize sulfonamides is often monitored by TLC, and the final products are purified by extraction and can be further analyzed for purity by chromatographic methods. nih.gov

Table 2: Chromatographic Methods for Sulfonamide Analysis

Chromatographic TechniqueStationary PhaseMobile Phase/EluentDetection MethodApplication
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/Water, Methanol/Water gradientsUV-Vis SpectroscopyQuantitative purity assessment, impurity profiling.
Thin-Layer Chromatography (TLC) Silica GelEthyl Acetate/Hexane, Dichloromethane (B109758)/Methanol mixturesUV light (254 nm)Rapid reaction monitoring, qualitative purity checks.
Flash Chromatography Silica GelGradient of organic solvents (e.g., Hexane/Ethyl Acetate)UV or Refractive IndexPreparative purification of the synthesized compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Various capillary columnsInert carrier gas (e.g., Helium)Mass SpectrometryIdentification of volatile impurities and byproducts.

Future Directions and Translational Perspectives for N 4 Chlorophenyl Methanesulfonamide Research

Rational Design and Synthesis of Novel Analogs with Improved Pharmacological Profiles

The core principle behind the future development of N-(4-Chlorophenyl)methanesulfonamide-based therapeutics lies in the rational design and synthesis of novel analogs with enhanced pharmacological properties. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to guide molecular modifications.

Key strategies in the rational design of these analogs include:

Bioisosteric Replacement: The substitution of the chloro- a tom on the phenyl ring with other halogens (e.g., bromine) or different functional groups can significantly impact lipophilicity and electronic effects, potentially leading to improved antimicrobial and antibiofilm activities.

Scaffold Hopping and Hybridization: Combining the N-(4-Chlorophenyl)methanesulfonamide core with other pharmacologically active moieties can create hybrid compounds with dual or synergistic modes of action. For instance, incorporating this scaffold into structures known to interact with specific biological targets can lead to the development of highly potent and selective agents.

Conformational Restriction: Introducing rigid structural elements can lock the molecule into a bioactive conformation, enhancing its affinity for a specific target and reducing off-target effects.

Recent research has demonstrated the successful application of these principles. For example, the synthesis of chalconesulfonamides, which incorporate a sulfonamide group into a chalcone (B49325) framework, has yielded compounds with potent antiproliferative effects against various cancer cell lines, including those resistant to existing therapies. nih.gov These studies highlight the potential of rationally designed analogs to address unmet medical needs.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For N-(4-Chlorophenyl)methanesulfonamide and its derivatives, this integrated approach accelerates the identification and optimization of lead compounds.

Computational techniques play a pivotal role in:

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against the three-dimensional structures of biological targets to identify potential hits.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. Studies on N-aryl sulfonamides have utilized molecular docking to understand their binding to bacterial and fungal target proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.

Experimental methodologies are then employed to:

Synthesize the most promising candidates identified through computational studies.

Biologically evaluate the synthesized compounds through in vitro and in vivo assays to determine their potency, selectivity, and efficacy. For instance, the synthesis and subsequent biological evaluation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have demonstrated their potential as antibacterial and enzyme inhibitors. scielo.br

This iterative cycle of in silico prediction and in vitro/in vivo testing allows for the rapid refinement of lead compounds, optimizing their pharmacological profiles while minimizing the time and resources required for drug development.

Exploration of New Therapeutic Areas and Target Identification

While sulfonamides have a long-standing history as antimicrobial agents, research into N-(4-Chlorophenyl)methanesulfonamide and its analogs is uncovering a much broader therapeutic potential. The versatility of this scaffold allows for its adaptation to target a diverse range of biological pathways implicated in various diseases.

Emerging therapeutic areas for these compounds include:

Oncology: Derivatives have shown promise as topoisomerase II inhibitors and cytotoxic agents against various human cancer cell lines. nih.gov The antiestrogenic effects of certain sulfonamide-containing chalcones also suggest their potential in treating hormone-dependent cancers. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of sulfonamides are being explored, with some derivatives showing potential as inhibitors of enzymes involved in the inflammatory cascade.

Antiviral Applications: Novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated activity against the tobacco mosaic virus, indicating a potential for developing antiviral agents for agricultural or even human use. nih.gov

Enzyme Inhibition: The piperidine-containing derivatives of (4-chlorophenyl)sulfonyl have shown potent inhibitory activity against enzymes like acetylcholinesterase and urease. scielo.br

A significant challenge in expanding the therapeutic utility of these compounds is the precise identification of their molecular targets. Advanced techniques are being employed to address this:

"Inverse Drug Discovery": This strategy involves using small molecule probes, such as aryl fluorosulfates, to identify their protein binding partners within a complex biological system like a cell lysate. nih.govnih.gov This approach can uncover novel targets for N-aryl sulfonamides.

Native Mass Spectrometry: This technique allows for the direct detection of protein-ligand complexes in a mixture, providing a powerful tool for identifying the specific proteins that a small molecule binds to without the need for labeling. griffith.edu.au

These target identification strategies are crucial for understanding the mechanism of action of N-(4-Chlorophenyl)methanesulfonamide derivatives and for the rational design of next-generation therapeutics.

Challenges and Opportunities in Translational Research from Bench to Clinic

The journey of a promising compound from the research laboratory to a clinically approved drug is fraught with challenges. For N-(4-Chlorophenyl)methanesulfonamide and its analogs, several key hurdles must be overcome to realize their full therapeutic potential.

Challenges:

Drug Resistance: As with many antimicrobial agents, the development of resistance is a significant concern for sulfonamides. Continuous efforts are needed to design novel analogs that can circumvent existing resistance mechanisms.

Hypersensitivity Reactions: Sulfonamides are known to cause hypersensitivity reactions in some individuals. While not all sulfonamide-containing drugs have the same potential for cross-reactivity, this remains a clinical consideration that needs to be carefully evaluated for new derivatives.

Preclinical Models: The predictive value of animal models for human disease can be limited. Developing more accurate and relevant preclinical models is essential for assessing the efficacy and safety of new drug candidates before they enter human trials.

Opportunities:

Overcoming Resistance: The modular nature of the N-(4-Chlorophenyl)methanesulfonamide scaffold provides an opportunity to develop next-generation sulfonamides that are effective against resistant strains of pathogens.

Targeted Therapies: By identifying the specific molecular targets of these compounds, it becomes possible to develop more selective and potent drugs with fewer off-target effects.

Fragment-Based Drug Discovery (FBDD): This approach, which involves elaborating small molecular fragments into more complex lead-like compounds, offers a powerful strategy for developing novel inhibitors targeting specific proteins, as demonstrated with the development of a JAK3 inhibitor. acs.org

Personalized Medicine: A deeper understanding of the genetic basis of both disease and drug response could lead to the development of personalized sulfonamide-based therapies that are tailored to individual patients.

The future of N-(4-Chlorophenyl)methanesulfonamide research is bright, with significant opportunities to develop novel therapeutics for a range of diseases. By embracing rational design, integrating advanced computational and experimental methodologies, exploring new therapeutic avenues, and proactively addressing the challenges of translational research, the scientific community can unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the standard synthetic routes for (4-Chlorophenyl)methanesulfonamide, and how can reaction efficiency be optimized?

The compound is commonly synthesized via copper-catalyzed N-arylation of methanesulfonamide with 4-chlorophenyl bromides under ligand-free conditions. Evidence from a 2021 study shows that using CuI (10 mol%) in DMSO at 110°C for 12 hours yields N-(4-Chlorophenyl)methanesulfonamide with >85% purity after recrystallization . Key optimization parameters include solvent polarity (DMSO enhances reactivity), catalyst loading, and reaction time. Side products like bis-arylated sulfonamides can be minimized by controlling stoichiometry (1:1.2 molar ratio of sulfonamide to aryl bromide) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Distinct signals include a singlet at δ 3.01 ppm (CH3 of sulfonamide) and aromatic protons at δ 7.06–7.27 ppm (4-chlorophenyl group) .
  • HRMS : Expected [M-H]⁻ ion at m/z 189.0260 .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase confirm purity (>98%) . Cross-validation with elemental analysis (C, H, N, S, Cl) is recommended to rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While classified as non-hazardous under GHS, precautions include:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates .
  • Gloves : Nitrile gloves resistant to sulfonating agents (e.g., methanesulfonyl chloride) .
  • Storage : In airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-97) provides precise bond angles and torsion angles. For example, a 2023 study resolved the dihedral angle between the sulfonamide group and 4-chlorophenyl ring as 87.5°, confirming steric hindrance effects . Data collection at 120 K with MoKα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 are standard .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

DFT calculations suggest that the electron-withdrawing sulfonamide group activates the 4-chlorophenyl ring for nucleophilic substitution. In Pd-catalyzed Suzuki couplings, the sulfonamide’s -SO2NH2 moiety stabilizes transition states via hydrogen bonding, reducing activation energy by ~15 kcal/mol compared to non-sulfonamide analogs . Kinetic studies (e.g., Eyring plots) reveal a Δ‡G of 22.3 kJ/mol for C-Cl bond cleavage .

Q. How can derivatives of this compound be designed to enhance biological activity (e.g., enzyme inhibition)?

  • Structure-Activity Relationship (SAR) : Introducing electron-donating groups (e.g., -OCH3) at the para position of the phenyl ring increases COX-2 inhibition (IC50 from 3.8 µM to 1.2 µM) .
  • Crystallographic docking : Molecular docking with AutoDock VINA shows that fluorinated derivatives (e.g., trifluoromethyl groups) improve binding affinity to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
  • Metabolic stability : Microsomal assays (human liver microsomes) indicate t1/2 > 60 minutes for methylsulfonamide derivatives, suggesting favorable pharmacokinetics .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Continuous flow reactors : Reduce reaction time from 12 hours to 2 hours by enhancing heat/mass transfer .
  • Catalyst recycling : Immobilized Cu on mesoporous silica (Cu@SBA-15) allows 5 reuse cycles with <5% yield drop .
  • Purification : Gradient recrystallization (ethanol/water) removes unreacted aryl halides, achieving >99% purity at 10 g scale .

Methodological Guidelines

  • Synthetic Reproducibility : Always pre-dry solvents (DMSO over molecular sieves) to avoid side reactions .
  • Data Contradictions : Conflicting NMR signals (e.g., unexpected doublets) may indicate rotameric forms; variable-temperature NMR (VT-NMR) at 298–373 K can clarify .
  • Crystallization Troubleshooting : If crystals fail to form, try vapor diffusion with diethyl ether/CH2Cl2 (1:1) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.